N'-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-propylethanediamide
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Overview
Description
N'-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-propylethanediamide is a complex organic compound characterized by its unique chemical structure, which features a fluorinated benzene ring, a sulfonyl group, a thiophene ring, and a propylated ethanediamide moiety. This compound holds significant potential due to its diverse reactivity and utility in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-propylethanediamide generally involves multi-step organic synthesis procedures. The preparation typically starts with the formation of the sulfonyl chloride derivative, which is then reacted with the thiophene compound under controlled conditions to introduce the thiophen-2-yl group. The resulting intermediate undergoes further reactions, including fluorination of the benzene ring and coupling with ethanediamide, followed by propylation.
Industrial Production Methods
Industrial production of this compound requires optimization of reaction conditions to maximize yield and purity. This might involve:
Utilizing advanced catalysts to improve reaction efficiency.
Implementing high-pressure reactors for better control over reaction parameters.
Employing purification techniques like recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
This compound can participate in several types of chemical reactions, including:
Oxidation: : Conversion to sulfoxides or sulfones.
Reduction: : Reduction of the sulfonyl group or fluorinated benzene ring.
Substitution: : Aromatic substitution reactions on the benzene or thiophene rings.
Common Reagents and Conditions
Oxidation Reagents: : m-Chloroperbenzoic acid (m-CPBA), potassium permanganate (KMnO4).
Reduction Reagents: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Conditions: : Halogenation using halogenating agents like N-bromosuccinimide (NBS), nitration under acidic conditions.
Major Products
The main products depend on the reaction type. Oxidation typically yields sulfoxides or sulfones, reduction might lead to the corresponding hydrocarbon derivatives, and substitution results in various functionalized compounds.
Scientific Research Applications
N'-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-propylethanediamide finds applications across multiple domains:
Chemistry: : Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: : Potential use in studying enzyme interactions due to its unique structure.
Medicine: : Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: : Utilized in the development of specialty chemicals and materials due to its reactive functional groups.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets, which could include:
Enzymes: : Inhibition or modulation of enzyme activity due to its functional groups.
Receptors: : Binding to receptors in biological systems, potentially altering cellular signaling pathways.
Pathways: : Involvement in biochemical pathways, leading to effects like inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
N'-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-propylethanediamide: : Similar structure but with a chlorinated benzene ring.
N'-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-propylethanediamide: : Contains a methyl group instead of a fluorine atom on the benzene ring.
N'-[2-(4-nitrobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-propylethanediamide: : Features a nitro group on the benzene ring.
Uniqueness
The unique feature of N'-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-propylethanediamide lies in the presence of the fluorine atom, which imparts distinct chemical properties such as increased lipophilicity and potential for specific interactions with biological targets.
Properties
IUPAC Name |
N'-[2-(4-fluorophenyl)sulfonyl-2-thiophen-2-ylethyl]-N-propyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O4S2/c1-2-9-19-16(21)17(22)20-11-15(14-4-3-10-25-14)26(23,24)13-7-5-12(18)6-8-13/h3-8,10,15H,2,9,11H2,1H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIVPLVMENWYQIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NCC(C1=CC=CS1)S(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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